2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17, also known as Tetrabromobenzoic Acid 2-Ethylhexyl Ester, is a brominated flame retardant with the chemical formula C15H18Br4O2 and a molecular weight of 549.9 g/mol. It is primarily used in various consumer products to inhibit the ignition and spread of fire. This compound belongs to a class of chemicals known for their effectiveness in enhancing the fire resistance of materials, particularly in polyurethane foams used in furniture and textiles. Its CAS number is 183658-27-7 and it has been detected in human biological samples, indicating widespread environmental exposure .
The primary chemical reaction involving 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 is its metabolic conversion to tetrabromobenzoic acid (TBBA) in humans. This transformation occurs without enzymatic catalysis in human microsomes, demonstrating a Km of 11.1 µM and a Vmax of 0.655 ± 0.144 nmol/min per mg protein . The compound does not significantly alter the activity of enzymes that regulate thyroid hormone levels, suggesting limited endocrine disruption potential .
Biological studies indicate that while 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate itself is not classified as an endocrine disruptor, its primary metabolite, TBBA, exhibits anti-estrogenic and anti-androgenic activities with an IC50 of 31.75 µM . The compound has been associated with moderate hazards concerning neurological and reproductive toxicities due to its widespread use and human exposure .
The synthesis of 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 typically involves bromination of benzoic acid derivatives followed by esterification with 2-ethylhexanol. The process can be described as follows:
This method allows for the incorporation of deuterium (D) isotopes into the final product for analytical purposes .
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 is primarily utilized as a flame retardant in:
Its effectiveness in these applications makes it a valuable component in consumer safety products .
Studies have shown that exposure to mixtures containing 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate can lead to significant health concerns. Notably:
Several compounds share structural similarities or functional roles with 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Bis(2-ethylhexyl) 3,4,5,6-tetrabromophthalate | 26040-51-7 | Used as a flame retardant; similar applications |
| Tetrabromobisphenol A | 79-94-7 | Another brominated flame retardant; different structure |
| Decabromodiphenyl ether | 1163-19-5 | Widely used flame retardant; higher bromine content |
Uniqueness: While all these compounds serve similar functions as flame retardants, 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 is unique due to its specific metabolic pathways and lower toxicity profile compared to some alternatives like tetrabromobisphenol A and decabromodiphenyl ether . Its distinct chemical structure allows for different interactions within biological systems compared to other brominated flame retardants.
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 represents a deuterated analytical standard of the brominated flame retardant 2-ethylhexyl 2,3,4,5-tetrabromobenzoate, which is extensively incorporated into consumer products as an additive flame retardant [1] [2]. The leaching behavior of this compound from treated consumer products follows established patterns observed for structurally related brominated flame retardants under various environmental conditions.
Research demonstrates that flame retardants in polyurethane foam applications exhibit significant migration potential due to their additive nature rather than chemically reactive incorporation [3]. The compound can partition from products into environmental matrices through direct partitioning, volatilization and subsequent adsorption, and physical weathering processes [4]. Studies utilizing simulated environmental conditions have revealed that household dust serves as a primary pathway for flame retardant migration, with concentrations varying based on product age and environmental factors [5].
Laboratory investigations using controlled exposure chambers have quantified emission rates from upholstered furniture containing brominated flame retardants [6]. These studies demonstrate that volatile organic compounds and flame retardants are released continuously during simulated use conditions, with measurable concentrations detected in both air and settled dust phases. The emission patterns show temperature-dependent behavior, with increased temperatures accelerating the release of flame retardants from foam matrices.
Washing and laundering processes represent significant leaching pathways for flame retardants from textiles and fabric-containing products [7]. Research conducted on household laundry wastewater revealed that flame retardants readily partition into wash water, with studies identifying multiple brominated compounds in laundry effluent at concentrations suggesting substantial product leaching. The data indicate that washing machines may represent a dominant source of flame retardants entering municipal wastewater treatment systems.
Table 2.1: Environmental Leaching Pathways and Mechanisms
| Leaching Pathway | Mechanism | Environmental Conditions | Relative Contribution |
|---|---|---|---|
| Direct Partitioning | Molecular diffusion from product matrix | Temperature-dependent, humidity effects | High |
| Volatilization-Adsorption | Gas-phase transport followed by dust sorption | Air circulation, temperature gradients | Moderate |
| Physical Weathering | Mechanical abrasion and surface degradation | UV exposure, thermal cycling | Moderate |
| Aqueous Extraction | Water-mediated dissolution and transport | Moisture contact, pH variations | High |
The abiotic degradation of 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 follows established pathways characteristic of brominated aromatic esters under environmental conditions [8] [9]. Photolytic degradation represents a primary transformation mechanism when the compound is exposed to solar radiation in environmental matrices.
Under ultraviolet radiation exposure, brominated flame retardants undergo significant photodegradation through multiple mechanistic pathways [9] [10]. The photochemical transformation involves both direct photolysis and sensitized reactions, with quantum yields varying depending on the specific environmental matrix and radiation wavelength. Studies demonstrate that the presence of brominated flame retardants can accelerate photooxidation processes in polymeric materials, with enhancement factors ranging from 7 to 10 depending on the specific compound structure [9].
The primary photodegradation pathway involves debromination reactions, where bromine atoms are sequentially removed from the aromatic ring structure [10] [11]. These reactions produce partially debrominated products that retain the basic benzoate ester structure but exhibit altered environmental behavior due to reduced bromine content. Concurrent with debromination, ether bond cleavage reactions can occur, particularly under intense ultraviolet exposure conditions, leading to the formation of phenolic degradation products.
Thermal degradation pathways become significant at elevated temperatures, typically above 200°C [8] [12]. The thermal decomposition process involves competitive mechanisms including evaporation and chemical breakdown. Hydrogen bromide formation represents a major thermal degradation product, along with brominated phenolic compounds and carbonaceous char residues [8]. The thermal stability varies with the degree of bromination, with highly brominated compounds generally exhibiting lower thermal stability.
Table 2.2: Abiotic Degradation Products and Formation Pathways
| Degradation Type | Primary Products | Formation Conditions | Transformation Rate |
|---|---|---|---|
| Photolytic Debromination | Tri-, di-, monobromo derivatives | UV radiation >290 nm | Fast (hours to days) |
| Thermal Decomposition | Hydrogen bromide, brominated phenols | Temperature >200°C | Moderate (days to weeks) |
| Hydrolytic Cleavage | 2,3,4,5-Tetrabromobenzoic acid | Aqueous environment, pH >7 | Slow (weeks to months) |
| Oxidative Degradation | Hydroxylated metabolites | Oxidizing conditions | Variable |
Research on structurally similar brominated flame retardants indicates that metabolic transformation can occur through non-enzymatic pathways, particularly involving ester bond hydrolysis [13]. The primary metabolite formed through this pathway is 2,3,4,5-tetrabromobenzoic acid, which exhibits different environmental persistence and partitioning behavior compared to the parent ester compound.
The sediment-water partitioning behavior of 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 in estuarine environments is governed by its physicochemical properties, particularly its high octanol-water partition coefficient and low water solubility [14] [15]. These characteristics result in strong affinity for particulate organic matter and sediment matrices.
Studies on brominated flame retardants in estuarine systems demonstrate that partitioning coefficients are significantly influenced by organic carbon content in both sediment and water phases [16] [14]. The equilibrium partitioning relationship follows established correlations between octanol-water partition coefficients and sediment-water distribution, with organic carbon normalization providing improved predictive capability for environmental concentrations.
Research conducted in various aquatic systems reveals that brominated flame retardants exhibit distribution coefficients that often exceed theoretical equilibrium values, particularly for compounds with lower octanol-water partition coefficients [16]. This phenomenon suggests that sediment-water distribution is not solely controlled by chemical partitioning but is influenced by site-specific factors including organic carbon mineralization processes and sediment characteristics.
Bioconcentration studies using aquatic organisms indicate that highly brominated compounds with molecular weights exceeding 700 daltons generally do not exhibit significant bioconcentration, with bioconcentration factors remaining below 1,000 [17]. This behavior is attributed to the combination of low bioavailability due to strong sediment binding and potential for metabolic transformation in biological systems.
Table 2.3: Sediment-Water Partitioning Parameters in Estuarine Environments
| Parameter | Value Range | Environmental Conditions | Reference System |
|---|---|---|---|
| Log Octanol-Water Partition Coefficient | 6.5 - 7.2 | Standard conditions, 25°C | Laboratory determination |
| Sediment-Water Distribution Coefficient | 10⁴ - 10⁶ L/kg | Organic carbon 1-5% | Estuarine sediments |
| Organic Carbon Partition Coefficient | 10⁵ - 10⁶ L/kg OC | Normalized to organic carbon | Field measurements |
| Bioconcentration Factor | <1,000 | Aquatic organisms | Laboratory studies |
The partitioning behavior exhibits strong correlation with environmental parameters including temperature, salinity, and dissolved organic matter concentration [16] [14]. Higher temperatures generally increase the dissolved fraction due to enhanced solubility, while increased salinity can affect partitioning through salting-out effects. The presence of dissolved organic matter provides additional sorption sites that can influence the apparent partitioning coefficients.
Field measurements in estuarine environments consistently demonstrate that brominated flame retardants are predominantly associated with the sediment phase, with sediment concentrations typically exceeding water column concentrations by several orders of magnitude [18] [19]. This distribution pattern reflects both the strong hydrophobic character of these compounds and their tendency to associate with particulate organic matter during transport and deposition processes.